5-(2,5-Dichlorophenyl)furan-2-carbonitrile: Comprehensive Physicochemical and Synthetic Profiling
5-(2,5-Dichlorophenyl)furan-2-carbonitrile: Comprehensive Physicochemical and Synthetic Profiling
Executive Summary
5-(2,5-Dichlorophenyl)furan-2-carbonitrile (CAS: 480439-32-5) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and advanced materials science[1]. Structurally, it features a unique "push-pull" biaryl system: the furan ring acts as a conjugated bridge mediating electron density between the strongly electron-withdrawing carbonitrile (-C≡N) group and the sterically encumbered, electronegative 2,5-dichlorophenyl moiety[2].
This specific electronic topology makes it an exceptional precursor for synthesizing complex pharmacophores. It is frequently employed as an advanced intermediate in the development of oxazolidinone-class antimicrobials[3] and tetrazole-based antihypertensive agents[4].
Physicochemical Properties & Structural Analysis
The presence of the ortho-chlorine atom on the phenyl ring forces a non-planar dihedral angle between the furan and phenyl rings to minimize steric clash. This stereoelectronic feature prevents complete π-delocalization across the biaryl axis, significantly influencing the compound's solubility, UV-Vis absorption profile, and its susceptibility to downstream nucleophilic attacks[2].
Table 1: Core Quantitative Properties
| Property | Value |
| Chemical Name | 5-(2,5-Dichlorophenyl)furan-2-carbonitrile |
| CAS Registry Number | 480439-32-5[1] |
| Molecular Formula | C₁₁H₅Cl₂NO[5] |
| Molecular Weight | 238.07 g/mol [1] |
| Melting Point | 147 – 150 °C[1] |
| Appearance | Solid (Typical for halogenated diaryl systems) |
Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most efficient, scalable, and regioselective route to synthesize 5-(2,5-dichlorophenyl)furan-2-carbonitrile is via a Suzuki-Miyaura cross-coupling between 5-bromo-2-furonitrile and (2,5-dichlorophenyl)boronic acid[3].
Experimental Causality & Design Choices
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Catalyst Selection: Pd(dppf)Cl₂ is chosen over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Crucially, it is highly robust against the severe steric hindrance introduced by the ortho-chlorine atom on the boronic acid.
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Solvent System: A 1,4-dioxane/water (4:1) mixture is utilized. Dioxane provides excellent solubility for the organic electrophile, while water is essential to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxypalladium intermediate required for transmetalation.
Self-Validating Protocol
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Preparation: In a flame-dried Schlenk flask, combine 5-bromo-2-furonitrile (1.0 equiv, 10 mmol) and (2,5-dichlorophenyl)boronic acid (1.2 equiv, 12 mmol). Causality: The 0.2 equiv excess of boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
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Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the solid mixture.
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Solvent Addition & Degassing: Add 50 mL of a 1,4-dioxane/deionized water mixture (4:1 v/v). Sparge the suspension vigorously with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligand.
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Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 90 °C under an Argon atmosphere with vigorous stirring.
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Self-Validation Checkpoint (Reaction Monitoring): Stir for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The complete disappearance of the lower-R_f 5-bromo-2-furonitrile spot validates successful cross-coupling.
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Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite. Causality: This removes precipitated palladium black, preventing heavy metal contamination in downstream Active Pharmaceutical Ingredient (API) synthesis. Extract the filtrate with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the target compound.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.
Downstream Chemical Reactivity & Applications
The carbonitrile group of 5-(2,5-dichlorophenyl)furan-2-carbonitrile serves as a highly versatile synthetic handle for further functionalization in drug discovery[2].
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Tetrazole Synthesis: The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride to yield 5-substituted 1H-tetrazoles, which act as bioisosteres for carboxylic acids in antihypertensive and antimicrobial drug design[4].
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Reduction: Treatment with strong reducing agents (e.g., LiAlH₄) converts the nitrile into a primary amine, providing a nucleophilic handle for subsequent amide couplings.
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Hydrolysis: Base-catalyzed hydrolysis transforms the nitrile into a furan-2-carboxylic acid derivative.
Figure 2: Downstream synthetic applications of the carbonitrile functional group.
Analytical Characterization & Validation
To verify the structural integrity of the synthesized 5-(2,5-dichlorophenyl)furan-2-carbonitrile, the following analytical signatures are expected:
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¹H NMR (CDCl₃, 400 MHz): The furan protons typically appear as two distinct doublets with a coupling constant of J ≈ 3.5–3.8 Hz. The highly deshielded proton at C6' of the phenyl ring (situated between the furan ring and the ortho-chlorine) will appear as a doublet (J ≈ 2.5 Hz) around δ 7.8 ppm, confirming the regiochemistry of the biaryl linkage.
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FT-IR (KBr pellet): A sharp, distinct absorption band at ~2220–2230 cm⁻¹ is the primary diagnostic signal, confirming the presence of the conjugated nitrile (-C≡N) stretch.
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LC-MS (ESI+): The mass spectrum will display a molecular ion peak[M+H]⁺ at m/z 238.0 (for the ³⁵Cl isotope). Crucially, the isotopic pattern will exhibit a distinct 9:6:1 ratio (M : M+2 : M+4), which is the definitive fingerprint for a dichloro-substituted compound, validating the retention of both halogen atoms during the cross-coupling process.
References
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Local Pharma Guide. (n.d.). CAS NO. 480439-32-5 | 5-(2 5-DICHLOROPHENYL)-2-FURONITRILE. Retrieved March 1, 2026, from [Link]
- World Intellectual Property Organization. (2006). WO2006038100A1 - Oxazolidinone derivatives as antimicrobials. Google Patents.
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ResearchGate. (2018). Synthesis of Some New Tetrazole and 1,3-Thiazolidin-4-One Derived from Schiff Base. Retrieved March 1, 2026, from[Link]
Sources
- 1. CAS NO. 480439-32-5 | 5-(2 5-DICHLOROPHENYL)-2-FURONITRILE 9& | C11H5Cl2NO [localpharmaguide.com]
- 2. 5-(2-Nitrophenyl)-2-furonitrile | 57666-58-7 | Benchchem [benchchem.com]
- 3. WO2006038100A1 - Oxazolidinone derivatives as antimicrobials - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(2 5-DICHLOROPHENYL)-2-FURONITRILE 9& | 480439-32-5 [m.chemicalbook.com]
